![molecular formula C11H10N2O2S B2816962 N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine CAS No. 1807938-27-7](/img/structure/B2816962.png)
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine is an organic compound containing both thiazole and hydroxylamine functionalities. This compound is of interest due to its unique structure, which includes a phenoxymethyl group and a thiazole ring, imparting distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine typically involves multi-step organic reactions starting from available precursors. One approach includes the reaction of 2-chloromethylthiazole with phenol to yield 2-(phenoxymethyl)-1,3-thiazole. This intermediate can then be reacted with hydroxylamine in the presence of a suitable catalyst and base to form the final compound. Reaction conditions may include:
Solvent: Ethanol or methanol
Temperature: 40-70°C
Catalyst: Weak bases such as sodium carbonate
Industrial Production Methods: For industrial-scale production, more efficient methods involving continuous flow processes and optimized reaction conditions are employed. This allows for better yield and purity of the final compound. Methods involve similar starting materials but are scaled up using advanced reactor designs and process controls.
化学反应分析
Types of Reactions:
Oxidation: : The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: : Reduction of the thiazole ring can lead to a dihydrothiazole derivative.
Substitution: : The phenoxymethyl group can participate in electrophilic substitution reactions due to the aromatic nature of phenol.
Oxidizing agents such as hydrogen peroxide or potassium permanganate
Reducing agents like sodium borohydride or lithium aluminum hydride
Substituting agents like halides in the presence of catalysts
Oxidation: Nitroso- and nitro-derivatives
Reduction: Dihydrothiazole derivatives
Substitution: Varied substituted products depending on the specific reagent used
科学研究应用
Chemistry:
Used as a ligand in coordination chemistry due to the presence of the thiazole ring.
Intermediate in synthesizing complex organic molecules.
Investigated for its antimicrobial properties owing to the thiazole ring.
Potential use in enzyme inhibition studies.
Evaluated for its potential as a drug lead compound.
Possible use in the development of pharmaceuticals targeting specific enzymes.
Utilized in the synthesis of dyes and pigments.
Component in the manufacturing of specialty chemicals.
作用机制
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine exerts its effects through interactions with biological macromolecules. The thiazole ring can intercalate with DNA or proteins, disrupting their normal function. The hydroxylamine group can participate in redox reactions, altering the cellular redox state and affecting enzyme activities.
相似化合物的比较
Unique Properties:
Combination of phenoxymethyl and thiazole rings provides a distinct set of reactivity and biological interactions.
N-{[2-(phenylmethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine: Similar structure but with a phenylmethyl group instead of phenoxymethyl.
2-(Phenoxymethyl)-1,3-thiazole: Lacks the hydroxylamine group.
4-(Hydroxylamino)-2-(phenoxymethyl)thiazole: A close analog differing in the position of the hydroxylamine group.
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine's unique combination of functionalities makes it a valuable compound in various fields of scientific research and industrial applications. Its diverse reactivity and potential biological activities continue to attract interest in the scientific community.
属性
IUPAC Name |
(NE)-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-12-6-9-8-16-11(13-9)7-15-10-4-2-1-3-5-10/h1-6,8,14H,7H2/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVATIOOWRUXNH-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
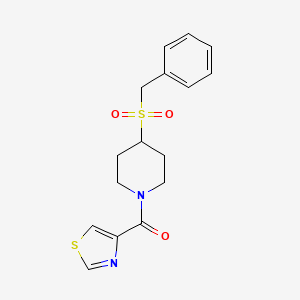
![2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2816887.png)
![ethyl 4-methyl-9-(3-morpholin-4-ylpropyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2816888.png)
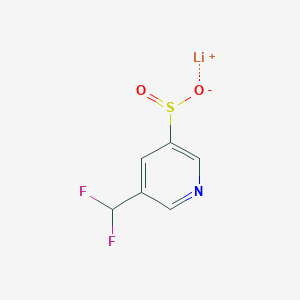
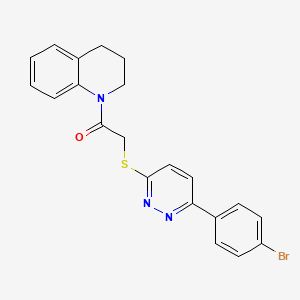
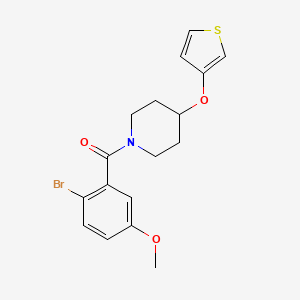
![2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2816896.png)
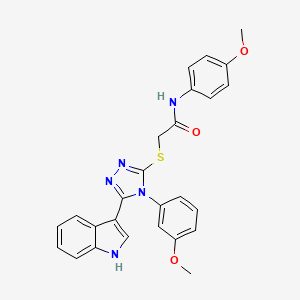
![5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2816899.png)
![2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2816900.png)
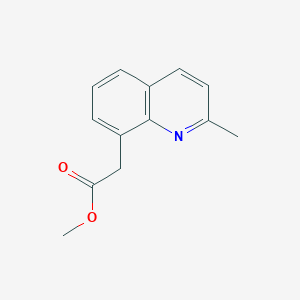
![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)
